Ciclopenol

Descripción general

Descripción

Cyclopenol is a naturally occurring 7-membered 2,5-dioxopiperazine alkaloid isolated from the extract of fungus Penicillium cyclopium, Penicillium sclerotiorum etc . It has phytotoxic and antimicrobial activities .

Synthesis Analysis

Cyclopenol can be converted into the quinolone viridicatol by the enzyme cyclopenase present in the conidia . A quantum calculated procedure utilizing the density functional theory (DFT)-B3LYP method coupled with basis set 6–311++G (d,p) was used to investigate free-radical quenching activity of alkaloidal quinolone viridicatol .Molecular Structure Analysis

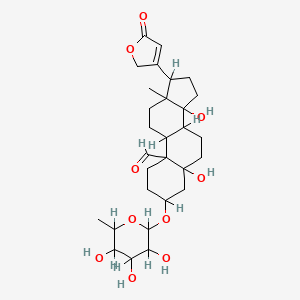

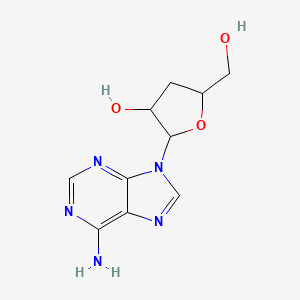

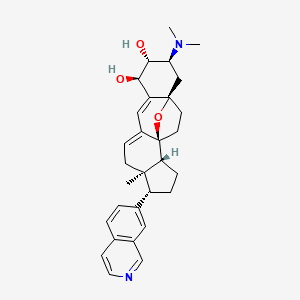

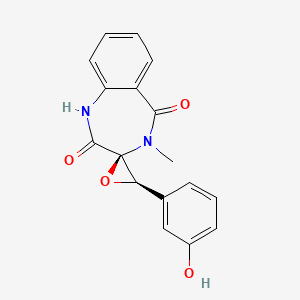

Cyclopenol has a molecular formula of C17H14N2O4 . The molecular weight is 310.304 Da .Chemical Reactions Analysis

Cyclopenol is a fungal metabolite isolated from an Australian marine-derived isolate of Aspergillus versicolor (MST-MF495) .Physical and Chemical Properties Analysis

Cyclopenol has a density of 1.5±0.1 g/cm3 . Its boiling point is 633.2±55.0 °C at 760 mmHg . The vapour pressure is 0.0±1.9 mmHg at 25°C . The enthalpy of vaporization is 97.0±3.0 kJ/mol . The flash point is 336.7±31.5 °C . The index of refraction is 1.720 . The molar refractivity is 81.5±0.4 cm3 . It has 6 H bond acceptors and 2 H bond donors .Aplicaciones Científicas De Investigación

C17H14N2O4 C_{17}H_{14}N_{2}O_{4} C17H14N2O4

y un peso molecular de 310,30 . Es un metabolito fúngico alcaloide de benzodiazepina originalmente aislado de Penicillium viridicatum . A continuación, se presenta un análisis exhaustivo de sus aplicaciones de investigación científica, cada una detallada en su propia sección.Inhibición de la proteína tirosina fosfatasa 1B (PTP1B)

El ciclopenol se ha identificado como un inhibidor de PTP1B, con un valor de IC50 de 30 μM . PTP1B es un objetivo significativo en la investigación de trastornos metabólicos, como la diabetes y la obesidad, debido a su papel en la señalización de la insulina. La inhibición de PTP1B por el this compound podría conducir a posibles aplicaciones terapéuticas para estas afecciones.

Investigación metabolómica

El compuesto se utiliza en la metabolómica, que es el estudio científico de los procesos químicos que involucran metabolitos . En este campo, el this compound se puede utilizar para comprender los perfiles metabólicos que son específicos de ciertos estados celulares o biológicos, lo que ayuda a identificar biomarcadores para las enfermedades.

Vitaminas, nutracéuticos y productos naturales

El this compound está involucrado en la investigación de vitaminas, nutracéuticos y productos naturales . Su papel en la síntesis o modificación de estos compuestos puede ayudar a desarrollar nuevos suplementos y medicamentos derivados de fuentes naturales.

Síntesis química y cromatografía

Los científicos utilizan el this compound en la investigación de síntesis química y cromatografía . Puede servir como un compuesto de referencia o un reactivo en la síntesis de moléculas más complejas, y sus características pueden ayudar en el desarrollo de métodos cromatográficos.

Investigación de metabolitos fúngicos

Como metabolito fúngico, el this compound es objeto de interés en la micología y el estudio de la bioquímica fúngica . La investigación en esta área puede conducir a una mejor comprensión del metabolismo fúngico y al descubrimiento de nuevos compuestos con propiedades únicas.

Estudios de señalización celular

El impacto del this compound en las vías de señalización celular, particularmente las que involucran fosfatasas de tirosina como PTP1B, es un área de investigación significativa . Esto puede contribuir al conocimiento de la comunicación celular y al desarrollo de fármacos que se dirigen a estas vías.

Mecanismo De Acción

Target of Action

Cyclopenol primarily targets the muscarinic receptors in the muscles of the eye . These receptors play a crucial role in controlling the pupil size and the shape of the lens .

Mode of Action

Cyclopenol acts as an anti-muscarinic agent . By blocking muscarinic receptors, it induces relaxation of the sphincter of the iris and the ciliary muscles . This results in dilation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia) .

Biochemical Pathways

It is known that the compound’s action on muscarinic receptors influences the signaling pathways associated with pupil dilation and lens shape adjustment .

Result of Action

The primary result of Cyclopenol’s action is the dilation of the pupil and prevention of the eye from accommodating for near vision . This can be useful for diagnostic purposes in ophthalmology .

Action Environment

The environment can influence the action, efficacy, and stability of Cyclopenol. For instance, the compound’s antioxidative action caused by O–H bond disruption is easier than that of N–H bond in both the gaseous phase and liquids . .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Cyclopenol has been found to interact with various biomolecules in biochemical reactions. For instance, it has been reported to significantly inhibit the growth of etiolated wheat coleoptile segments

Cellular Effects

Cyclopenol has shown to influence cell function. It inhibited the lipopolysaccharide (LPS)-induced formation of nitric oxide (NO) and secretion of IL-6 in RAW264.7 cells at non-toxic concentrations . This suggests that Cyclopenol may have an impact on cell signaling pathways and cellular metabolism.

Molecular Mechanism

It has been found to inhibit the upstream signal of NF-κB activation , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It has been reported that Cyclopenol significantly inhibited the growth of etiolated wheat coleoptile segments , suggesting that it may have long-term effects on cellular function

Propiedades

IUPAC Name |

3'-(3-hydroxyphenyl)-4-methylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-19-15(21)12-7-2-3-8-13(12)18-16(22)17(19)14(23-17)10-5-4-6-11(20)9-10/h2-9,14,20H,1H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDNYDPRCCDQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC(=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cyclopenol?

A1: Cyclopenol has the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol.

Q2: How is cyclopenol biosynthesized?

A: Cyclopenol biosynthesis in Penicillium cyclopium involves the condensation of anthranilic acid and L-phenylalanine, incorporating a methyl group from methionine. [, ] This process forms cyclopeptin, which is converted to dehydrocyclopeptin. Dehydrocyclopeptin undergoes epoxidation to form cyclopenin, and subsequent m-hydroxylation yields cyclopenol. []

Q3: What is unique about the biosynthesis of the m-hydroxy group in cyclopenol?

A: Research suggests that a mixed functional oxygenase introduces the m-hydroxy group in one of the later stages of cyclopenol biosynthesis. [] This is supported by the finding that only L-phenylalanine, and not other tested phenylpropane compounds, serves as a direct precursor. []

Q4: What is the role of cytochrome P450 enzyme in cyclopenol biosynthesis?

A: In Penicillium palitans, the cytochrome P450 enzyme VdoD is responsible for the meta hydroxylation of cyclopenin to cyclopenol. [] This conversion was confirmed through genome mining, heterologous expression, and precursor feeding experiments. []

Q5: Is there a direct conversion of viridicatin to viridicatol by VdoD?

A: No, research has shown that VdoD does not directly convert viridicatin to viridicatol. [] Instead, cyclopenin is converted to cyclopenol by VdoD, which can then spontaneously or enzymatically rearrange to viridicatol. []

Q6: What spectroscopic data is available for characterizing cyclopenol?

A: Various spectroscopic techniques, including 1D and 2D NMR (COSY, HMBC, NOESY) and HRESIMS, have been employed to elucidate the structure of cyclopenol. [, ]

Q7: Which fungal species are known to produce cyclopenol?

A: Cyclopenol has been isolated from various Penicillium species, including P. cyclopium, P. viridicatum, P. sclerotiorum, P. polonicum, P. crustosum, P. palitans, and P. verrucosum var. cyclopium. [, , , , , , , , ] It has also been found in Aspergillus versicolor strains. [, , ]

Q8: What are the known biological activities of cyclopenol?

A: Cyclopenol exhibits moderate cytotoxicity against mouse lymphoma cells (L5178Y). [] It also acts as a precursor to viridicatol, which possesses stronger biological activities. [, , , ]

Q9: What is cyclopenase, and what role does it play in the transformation of cyclopenol?

A: Cyclopenase is an enzyme found in the inner side of the protoplasma membrane of Penicillium cyclopium conidiospores. [, ] This enzyme catalyzes the transformation of cyclopenol into viridicatol, releasing carbon dioxide and methylamine. [, , , ]

Q10: Where is cyclopenase located within the fungal cells?

A: Studies indicate that cyclopenase is a constituent of the inner side of the protoplasma membrane in conidiospores. [] This suggests a specific localization for the conversion of cyclopenol to viridicatol within the fungal cell.

Q11: How does the activity of cyclopenase vary in different Penicillium species and culture conditions?

A: Cyclopenase activity is reportedly highest in surface-cultured P. viridicatum mycelium. [] Lower activity is observed in surface-cultured P. cyclopium mycelium, and minimal activity is detected in submerged cultures of both species. []

Q12: What are the potential applications of cyclopenol research?

A: Research on cyclopenol contributes to understanding fungal secondary metabolism, alkaloid biosynthesis, and the ecological roles of these compounds. [] It also helps identify potential lead compounds for developing new pharmaceuticals and agrochemicals. []

Q13: Are there any known resistance mechanisms against cyclopenol or its related compounds?

A13: Currently, there is limited information available regarding specific resistance mechanisms against cyclopenol or related compounds.

Q14: What are the future directions for cyclopenol research?

A: Future research could focus on elucidating the detailed mechanism of cyclopenase action, investigating the structure-activity relationships of cyclopenol and its derivatives, and exploring its potential therapeutic applications. [] Further studies on its toxicological profile are also needed. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.